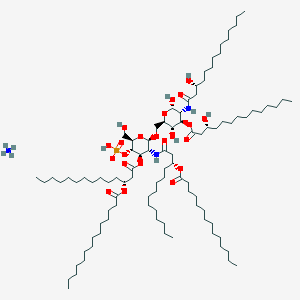

Monophosphoryl lipid A (synthetic)

Overview

Description

Monophosphoryl Lipid A (synthetic) Sterile Solution is a synthetic compound that mimics the structure of natural Monophosphoryl Lipid A. It is a Toll-like receptor 4 activator, which means it can stimulate the immune system by activating this specific receptor. This compound is used extensively in scientific research, particularly in the fields of immunology and vaccine development, due to its ability to enhance immune responses while exhibiting reduced toxicity compared to its natural counterpart .

Mechanism of Action

Target of Action

Monophosphoryl lipid A (MPLA) is a natural agonist for the toll-like receptor-4 (TLR4) . TLR4 is a mammalian transmembrane receptor protein that is widely expressed in immune system cells, including neutrophils, macrophages, splenocytes, lymphocytes, and dendritic cells .

Mode of Action

MPLA interacts with TLR4, resulting in a partial agonist profile . It has been suggested that MPLA improves vaccine immunogenicity by enhancing antigen-presenting cell maturation . Further analysis of the major components of MPLA adjuvant prepared synthetically identified two structural variants that functioned as competitive antagonists of human TLR4 .

Biochemical Pathways

MPLA induces strong p38 MAPK but weak JNK activation, resulting in high IP-10 (interferon-inducible protein 10), tumor necrosis factor, and interleukin-10 but low MCP-1 transcript levels . This indicates that MPLA affects the MAPK pathway and cytokine production, which are crucial for immune responses.

Pharmacokinetics

It’s known that mpla is used as an adjuvant in immunization, suggesting it’s capable of being absorbed and distributed in the body to enhance immune responses .

Result of Action

MPLA enhances antibody responses, T cell expansion, and recall responses against antigens without causing excessive inflammatory side effects . It elicits high titers of antigen-specific IgG antibodies, indicating a T cell-dependent immune response .

Action Environment

Environmental factors can influence the immunological activity of MPLA. The lipid composition and structure of MPLA have a significant influence on its immunological activity . Also, the combination of MPLA and other substances, such as Alum, can further enhance immune responses .

Biochemical Analysis

Biochemical Properties

Monophosphoryl Lipid A (synthetic) plays a significant role in biochemical reactions. It is recognized as an agonist of Toll-Like Receptor 4 (TLR4) that directly activates dendritic cells . It interacts with various enzymes and proteins, including MyD88 and TRIF, which are different adaptors in TLR4 signaling .

Cellular Effects

Monophosphoryl Lipid A (synthetic) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to drive nonspecific resistance to infection for up to 2 weeks .

Molecular Mechanism

The mechanism of action of Monophosphoryl Lipid A (synthetic) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a competitive antagonist of human TLR4 . It also exerts its effects at the molecular level by stimulating TLR4, which leads to the activation of dendritic cells .

Temporal Effects in Laboratory Settings

The effects of Monophosphoryl Lipid A (synthetic) change over time in laboratory settings. It has been found to drive a sustained and dynamic metabolic program in macrophages that supports improved pathogen clearance .

Dosage Effects in Animal Models

The effects of Monophosphoryl Lipid A (synthetic) vary with different dosages in animal models. It has been shown to enhance immune responses and improve microbe clearance .

Metabolic Pathways

Monophosphoryl Lipid A (synthetic) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Monophosphoryl Lipid A (synthetic) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monophosphoryl Lipid A (synthetic) is typically synthesized through a series of chemical reactions that involve the selective removal of phosphate groups from Lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. The synthetic process often includes steps such as:

Hydrolysis: Removal of phosphate groups using acid or enzymatic hydrolysis.

Acylation: Addition of fatty acid chains to the disaccharide backbone.

Purification: Chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of Monophosphoryl Lipid A (synthetic) involves large-scale chemical synthesis under sterile conditions to ensure the purity and safety of the final product. The process includes:

Chemical Synthesis: Large-scale chemical reactions to produce the compound.

Sterilization: Ensuring the product is free from contaminants.

Quality Control: Rigorous testing to confirm the compound’s purity and activity.

Chemical Reactions Analysis

Monophosphoryl Lipid A (synthetic) undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to remove oxygen atoms.

Substitution: Replacement of functional groups with other chemical groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified versions of Monophosphoryl Lipid A with altered functional groups .

Scientific Research Applications

Monophosphoryl Lipid A (synthetic) Sterile Solution has a wide range of applications in scientific research:

Immunology: Used as an adjuvant to enhance immune responses in vaccine development.

Biology: Studied for its role in activating Toll-like receptor 4 and its effects on immune cell signaling.

Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.

Industry: Utilized in the development of new vaccines and immunotherapies

Comparison with Similar Compounds

Monophosphoryl Lipid A (synthetic) is unique compared to other similar compounds due to its reduced toxicity and specific activation of Toll-like receptor 4. Similar compounds include:

Natural Monophosphoryl Lipid A: Derived from bacterial lipopolysaccharides, but with higher toxicity.

Lipid A: The parent molecule with higher endotoxic activity.

Glucopyranosyl Lipid A: Another synthetic derivative with similar immunostimulatory properties

Monophosphoryl Lipid A (synthetic) stands out due to its defined structure, high purity, and reduced toxicity, making it a valuable tool in immunological research and vaccine development.

Properties

IUPAC Name |

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZUDUZKTYFBG-HNPUZVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H184N3O22P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1763.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246298-63-4 | |

| Record name | Glucopyranosyl lipid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosyl Lipid - A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPRETOLIMOD AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604836.png)

![4-{4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604840.png)

![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)